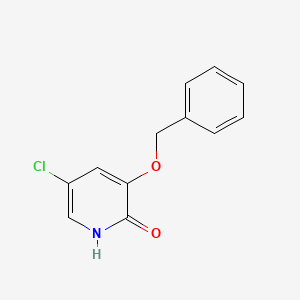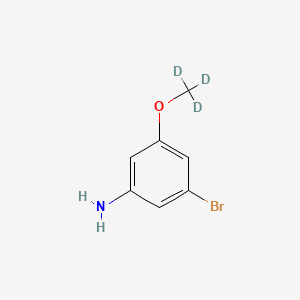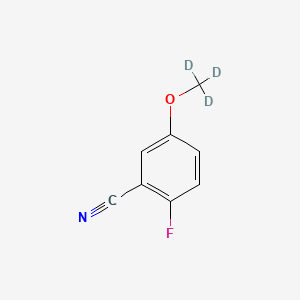
2-Fluoro-5-(methoxy-d3)benzonitrile
概要
説明
2-Fluoro-5-(methoxy-d3)benzonitrile is a chemical compound that belongs to the class of fluorinated benzonitriles. This compound is characterized by the presence of a fluorine atom at the second position, a trideuteriomethoxy group at the fifth position, and a nitrile group attached to a benzene ring. The incorporation of deuterium atoms in the methoxy group enhances its stability and alters its chemical properties, making it a valuable compound in various scientific research applications.
準備方法
The synthesis of 2-Fluoro-5-(methoxy-d3)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution:
Deuteration: The methoxy group is deuterated by reacting with deuterated methanol under specific conditions to replace hydrogen atoms with deuterium.
Nitrile Formation: The nitrile group is introduced through a reaction with a suitable cyanating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
2-Fluoro-5-(methoxy-d3)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The nitrile group can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Fluoro-5-(methoxy-d3)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways due to its stability and unique isotopic labeling.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties.
作用機序
The mechanism of action of 2-Fluoro-5-(methoxy-d3)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and deuterium labeling can influence the compound’s binding affinity and metabolic stability. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.
類似化合物との比較
2-Fluoro-5-(methoxy-d3)benzonitrile can be compared with other fluorinated benzonitriles, such as:
2-Fluoro-5-nitrobenzonitrile: This compound has a nitro group instead of a trideuteriomethoxy group, which affects its reactivity and applications.
2-Fluoro-5-formylbenzonitrile:
The uniqueness of this compound lies in its deuterium labeling, which enhances its stability and provides distinct advantages in research and industrial applications.
特性
IUPAC Name |
2-fluoro-5-(trideuteriomethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZLRHYLNXWZIU-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid;hydrate](/img/structure/B8134955.png)
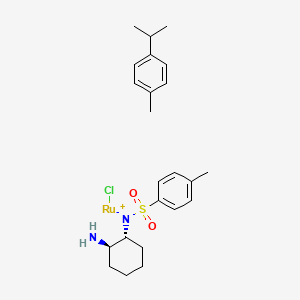
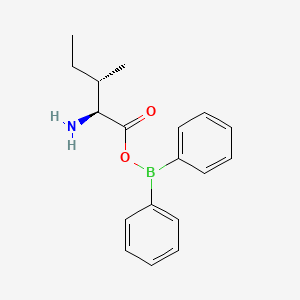

![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;hydrate](/img/structure/B8134977.png)
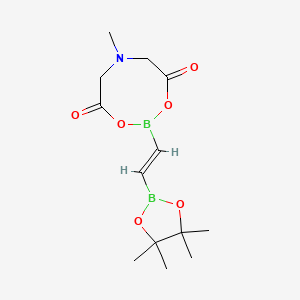
![sodium;2-[4-(2-hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate;hydroxide](/img/structure/B8134987.png)


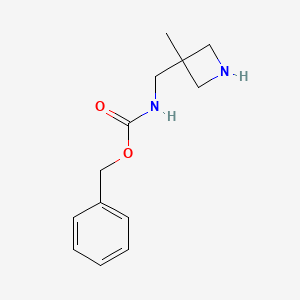
![(1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride](/img/structure/B8135015.png)

